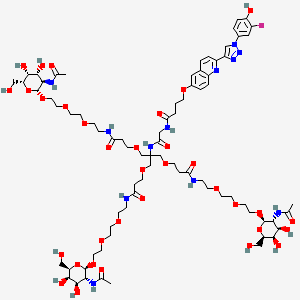

M-MoDE-A (2)

Description

BenchChem offers high-quality M-MoDE-A (2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M-MoDE-A (2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H119FN12O34 |

|---|---|

Molecular Weight |

1787.8 g/mol |

IUPAC Name |

N-[2-[[1,3-bis[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-2-oxoethyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-6-yl]oxybutanamide |

InChI |

InChI=1S/C78H119FN12O34/c1-47(95)84-66-72(107)69(104)58(41-92)123-75(66)120-34-31-113-28-25-110-22-15-80-62(100)12-19-116-44-78(45-117-20-13-63(101)81-16-23-111-26-29-114-32-35-121-76-67(85-48(2)96)73(108)70(105)59(42-93)124-76,46-118-21-14-64(102)82-17-24-112-27-30-115-33-36-122-77-68(86-49(3)97)74(109)71(106)60(43-94)125-77)88-65(103)39-83-61(99)5-4-18-119-52-8-10-54-50(37-52)6-9-55(87-54)56-40-91(90-89-56)51-7-11-57(98)53(79)38-51/h6-11,37-38,40,58-60,66-77,92-94,98,104-109H,4-5,12-36,39,41-46H2,1-3H3,(H,80,100)(H,81,101)(H,82,102)(H,83,99)(H,84,95)(H,85,96)(H,86,97)(H,88,103)/t58-,59-,60-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |

InChI Key |

IKWVRATZKUBMFQ-VSYHIQGSSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to M-mode Echocardiography: Principles and Physics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, physics, and practical applications of M-mode echocardiography in a research setting. It is designed to equip scientists and drug development professionals with the technical understanding necessary to effectively utilize this powerful imaging modality for cardiovascular assessment in preclinical studies.

Core Principles and Physics of M-mode Echocardiography

M-mode, or "motion mode," echocardiography is a non-invasive ultrasound technique that provides a one-dimensional view of cardiac structures over time.[1][2] It is generated by directing a single, stationary ultrasound beam through the heart and displaying the motion of the structures intersecting that beam as a continuous waveform on a time-motion graph.[1][3] The vertical axis of the M-mode display represents depth from the transducer, while the horizontal axis represents time.[4]

The fundamental physical principle underlying M-mode, and all ultrasound imaging, is the pulse-echo principle. Piezoelectric crystals within the ultrasound transducer convert electrical energy into high-frequency sound waves. These waves travel through the body's tissues and are reflected back to the transducer when they encounter an interface between tissues with different acoustic impedances. The time it takes for the echoes to return is used to determine the depth of the structure.

A key advantage of M-mode is its exceptionally high temporal resolution, often exceeding 1000 frames per second. This allows for the precise measurement of rapid cardiac events and subtle movements of structures like valve leaflets and ventricular walls, which is crucial for accurate assessment of cardiac function, especially in small animals with high heart rates.

Quantitative Data Presentation

M-mode echocardiography provides a wealth of quantitative data on cardiac structure and function. The following tables summarize key M-mode parameters for common preclinical models.

Table 1: Standard M-mode Parameters in Adult Male C57BL/6J Mice under Isoflurane Anesthesia

| Parameter | Abbreviation | Mean ± SD |

| Heart Rate (beats/min) | HR | 489 ± 46 |

| Left Ventricular Internal Diameter, Diastole (mm) | LVID;d | 3.6 ± 0.3 |

| Left Ventricular Internal Diameter, Systole (mm) | LVID;s | 2.1 ± 0.3 |

| Left Ventricular Posterior Wall Thickness, Diastole (mm) | LVPW;d | 0.8 ± 0.1 |

| Left Ventricular Posterior Wall Thickness, Systole (mm) | LVPW;s | 1.3 ± 0.2 |

| Interventricular Septal Thickness, Diastole (mm) | IVS;d | 0.8 ± 0.1 |

| Interventricular Septal Thickness, Systole (mm) | IVS;s | 1.3 ± 0.2 |

| Fractional Shortening (%) | FS | 41 ± 7 |

| Ejection Fraction (%) | EF | 73 ± 10 |

Table 2: M-mode Parameters in a Rat Model of Doxorubicin-Induced Cardiotoxicity

| Parameter | Control (Saline) | Doxorubicin (15 mg/kg cumulative) |

| Heart Rate (beats/min) | 350 ± 30 | 340 ± 35 |

| LVID;d (mm) | 7.5 ± 0.4 | 8.5 ± 0.6 |

| LVID;s (mm) | 4.5 ± 0.3 | 6.0 ± 0.5 |

| LVPW;d (mm) | 1.8 ± 0.2 | 1.5 ± 0.2 |

| IVS;d (mm) | 1.7 ± 0.2 | 1.4 ± 0.1 |

| Fractional Shortening (%) | 40 ± 5 | 29 ± 6 |

| Ejection Fraction (%) | 70 ± 8 | 55 ± 10 |

| *p < 0.05 vs. Control |

Experimental Protocols

A standardized protocol is critical for obtaining accurate and reproducible M-mode echocardiography data in preclinical research.

Animal Preparation and Anesthesia

-

Animal Acclimatization: Allow animals to acclimate to the laboratory environment to minimize stress.

-

Anesthesia: Anesthetize the animal, typically with isoflurane (1-2% for maintenance) delivered via a nose cone. The level of anesthesia should be sufficient to prevent movement but light enough to maintain a stable heart rate within the physiological range (e.g., >400 bpm for mice).

-

Hair Removal: Remove the fur from the thoracic area using a depilatory cream or clippers to ensure optimal acoustic coupling.

-

Positioning: Place the animal in a supine or shallow left lateral position on a heated platform to maintain body temperature.

-

Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure.

M-mode Image Acquisition

-

Transducer Selection: Use a high-frequency linear array transducer appropriate for the animal size (e.g., 30-40 MHz for mice).

-

Acoustic Coupling: Apply a generous amount of pre-warmed ultrasound gel to the chest to eliminate air pockets between the transducer and the skin.

-

Standard Views: Obtain standard two-dimensional (2D) parasternal long-axis (PLAX) and short-axis (PSAX) views of the left ventricle. The PSAX view at the level of the papillary muscles is the standard view for M-mode measurements of the left ventricle.

-

M-mode Cursor Placement: In the 2D PSAX view, position the M-mode cursor perpendicular to the interventricular septum and the left ventricular posterior wall, at the level of the papillary muscles.

-

M-mode Recording: Activate the M-mode function and record a continuous tracing for at least three to five cardiac cycles. Ensure clear endocardial and epicardial borders are visible.

M-mode Measurement and Analysis

-

Leading-Edge Convention: Perform all measurements according to the leading-edge-to-leading-edge convention of the American Society of Echocardiography.

-

Measurement Timing:

-

End-diastole: Measure at the onset of the QRS complex on the simultaneously recorded electrocardiogram (ECG), which corresponds to the largest left ventricular dimension.

-

End-systole: Measure at the point of maximum posterior wall and septal thickening, corresponding to the smallest left ventricular dimension.

-

-

Primary Measurements:

-

Left Ventricular Internal Diameter in diastole (LVID;d) and systole (LVID;s).

-

Interventricular Septal thickness in diastole (IVS;d) and systole (IVS;s).

-

Left Ventricular Posterior Wall thickness in diastole (LVPW;d) and systole (LVPW;s).

-

-

Calculated Parameters:

-

Fractional Shortening (FS %): [(LVID;d - LVID;s) / LVID;d] x 100.

-

Ejection Fraction (EF %): Typically calculated using the Teichholz formula or other validated methods based on the M-mode dimensions.

-

Left Ventricular Mass (LV Mass): Calculated using formulas that incorporate the wall thicknesses and internal dimensions.

-

Mandatory Visualizations

M-mode Echocardiography Workflow

The following diagram illustrates the standardized workflow for acquiring and analyzing M-mode echocardiography data in a preclinical research setting.

References

Basic interpretation of M-mode echocardiographic displays

An In-depth Technical Guide to the Basic Interpretation of M-Mode Echocardiographic Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-mode (Motion-mode) echocardiography is a foundational ultrasound technique that provides a one-dimensional, "ice-pick" view of cardiac structures over time.[1] Despite the prevalence of two-dimensional (2D) and three-dimensional (3D) echocardiography, M-mode remains a valuable tool in both clinical and preclinical research due to its superior temporal resolution.[2][1] This high sampling rate allows for precise measurements of rapidly moving structures, such as valve leaflets and ventricular walls, making it an indispensable method for assessing cardiac dimensions, function, and the timing of cardiac events. This guide provides a detailed overview of the principles, experimental protocols, and interpretation of M-mode echocardiographic displays for researchers, scientists, and professionals involved in drug development.

Core Principles of M-Mode Echocardiography

M-mode echocardiography displays the motion of cardiac structures along a single ultrasound beam over time. The x-axis of the M-mode display represents time, while the y-axis represents distance from the transducer (depth). The brightness of the structures on the display corresponds to the strength of the reflected ultrasound signal. This technique is particularly useful for quantifying the movement and dimensions of cardiac structures.

Experimental Protocol for M-Mode Echocardiography

A standardized protocol is crucial for obtaining accurate and reproducible M-mode measurements. The following steps outline a comprehensive approach to acquiring M-mode images.

Preparation and Equipment Setup

-

Animal Preparation (for preclinical studies): Anesthetize the animal and place it in a supine position on a heated platform to maintain body temperature. Depilate the chest area to ensure optimal transducer contact.

-

Ultrasound System: Use a high-frequency transducer appropriate for the subject (e.g., 30-40 MHz for mice). Ensure the system's M-mode settings are optimized, including a high sweep speed (typically 50-100 mm/s) for better visualization of cardiac cycles.

Image Acquisition

M-mode acquisitions are typically guided by a 2D image to ensure the ultrasound beam is positioned correctly and perpendicular to the structure of interest.

-

Parasternal Long-Axis (PLAX) View: This is the primary view for many M-mode measurements.

-

Aortic Valve and Left Atrium: Position the M-mode cursor at the level of the aortic valve leaflets. This allows for the measurement of the aortic root diameter, aortic cusp separation, and the anteroposterior dimension of the left atrium.

-

Mitral Valve: Reposition the cursor to the tips of the mitral valve leaflets to assess their motion and morphology.

-

Left Ventricle: Place the cursor at the level of the chordae tendineae, just beyond the mitral valve leaflet tips, to measure left ventricular internal dimensions, wall thickness, and function.

-

-

Parasternal Short-Axis (PSAX) View: This view is obtained by rotating the transducer 90 degrees clockwise from the PLAX view. It provides a cross-sectional view of the left ventricle and is also used for M-mode measurements of LV dimensions and function.

-

Apical Four-Chamber View: This view is used to assess tricuspid annular plane systolic excursion (TAPSE), a measure of right ventricular function. The M-mode cursor is placed at the lateral tricuspid annulus.

Quantitative Data Presentation

The following table summarizes key quantitative M-mode echocardiographic measurements and their normal reference values in adult humans. It is important to note that these values can be influenced by factors such as age, sex, and body surface area (BSA).

| Measurement | Abbreviation | Normal Range (Adult) | Unit | Description |

| Left Ventricle | ||||

| Interventricular Septal Thickness at End-Diastole | IVSd | 0.6 - 1.0 (Female) 0.6 - 1.1 (Male) | cm | Thickness of the interventricular septum at the end of diastole. |

| Left Ventricular Internal Diameter at End-Diastole | LVIDd | 3.9 - 5.3 (Female) 4.2 - 5.9 (Male) | cm | Diameter of the left ventricle at the end of diastole. |

| Left Ventricular Posterior Wall Thickness at End-Diastole | LVPWd | 0.6 - 0.9 (Female) 0.6 - 1.0 (Male) | cm | Thickness of the left ventricular posterior wall at the end of diastole. |

| Left Ventricular Internal Diameter at End-Systole | LVIDs | 2.2 - 3.5 (Female) 2.5 - 4.0 (Male) | cm | Diameter of the left ventricle at the end of systole. |

| Fractional Shortening | FS | 27 - 45 | % | A measure of left ventricular systolic function, calculated as ((LVIDd - LVIDs) / LVIDd) * 100. |

| Ejection Fraction (Teichholz) | EF | >55 | % | An estimation of the percentage of blood ejected from the left ventricle with each contraction. |

| Aorta and Left Atrium | ||||

| Aortic Root Diameter | Ao | 2.0 - 3.7 | cm | Diameter of the aortic root at the sinuses of Valsalva. |

| Aortic Cusp Separation | ACS | 1.5 - 2.6 | cm | The maximal separation of the aortic valve cusps during systole. |

| Left Atrial Diameter | LA | 2.7 - 3.8 (Female) 3.0 - 4.0 (Male) | cm | Anteroposterior diameter of the left atrium at end-systole. |

| Right Ventricle | ||||

| Tricuspid Annular Plane Systolic Excursion | TAPSE | >1.7 | cm | A measure of right ventricular longitudinal function. |

Interpretation of M-Mode Displays

Aortic Valve and Left Atrium

The M-mode tracing of the aortic valve appears as a box-like structure during systole when the leaflets are open. The left atrium is visualized posterior to the aortic root. Measurements of the aortic root and left atrial dimensions are crucial for assessing conditions like aortic dilation and left atrial enlargement.

Mitral Valve

The normal M-mode of the mitral valve shows a characteristic "M-shaped" pattern of the anterior leaflet and a "W-shaped" pattern of the posterior leaflet during diastole, reflecting early diastolic filling (E-wave) and atrial contraction (A-wave). Deviations from this pattern can indicate pathologies such as mitral stenosis or prolapse.

Left Ventricle

M-mode is extensively used to assess left ventricular dimensions and systolic function. The thicknesses of the interventricular septum and posterior wall, along with the internal diameter of the left ventricle, are measured at end-diastole and end-systole. These measurements are then used to calculate fractional shortening and estimate ejection fraction, key indicators of cardiac contractility.

Mandatory Visualizations

M-Mode Echocardiography Workflow

References

Exploring the clinical applications of M-mode in cardiology research

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-mode, or Motion-mode echocardiography, remains a cornerstone technique in both clinical cardiology and preclinical research. Despite the advent of more advanced imaging modalities, the superior temporal resolution of M-mode makes it an invaluable tool for the precise measurement of cardiac chamber dimensions, wall thickness, and the motion of cardiac structures over time.[1] This technical guide provides an in-depth exploration of the clinical applications of M-mode in cardiology research, with a focus on its practical implementation in preclinical studies, data interpretation, and its role in evaluating the efficacy and cardiotoxicity of new therapeutic agents.

Core Principles of M-Mode Echocardiography

M-mode echocardiography displays a one-dimensional view of cardiac structures along a single ultrasound beam, plotted against time. This "ice-pick" view of the heart provides an unparalleled temporal resolution, often exceeding 1000 frames per second, allowing for the detailed analysis of rapid cardiac movements.[1] The M-mode cursor is typically positioned over the area of interest in a two-dimensional (2D) echocardiographic image, such as the parasternal long-axis or short-axis view, to ensure accurate and reproducible measurements.[2]

Key Clinical Applications in Cardiology Research

M-mode echocardiography is instrumental in a variety of research applications, including:

-

Assessment of Left Ventricular (LV) Structure and Function: M-mode is routinely used to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as the thickness of the interventricular septum (IVS) and the LV posterior wall (LVPW).[3][4] These measurements are fundamental for calculating key indices of systolic function, such as ejection fraction (EF) and fractional shortening (FS).

-

Evaluation of Cardiac Remodeling: In models of heart failure, cardiac hypertrophy, and drug-induced cardiotoxicity, M-mode provides a quantitative method to track changes in cardiac dimensions and wall thickness over time, offering insights into the progression of cardiac remodeling.

-

Assessment of Valvular Function: The high temporal resolution of M-mode is ideal for visualizing the motion of valve leaflets, aiding in the diagnosis and quantification of valvular stenosis and regurgitation.

-

Drug Efficacy and Cardiotoxicity Studies: M-mode is a critical tool in preclinical drug development for assessing the therapeutic effects of novel compounds on cardiac function and for detecting potential cardiotoxic side effects.

Experimental Protocols

Standard M-Mode Echocardiography Protocol in Rodents

This protocol outlines the standard procedure for obtaining M-mode echocardiographic measurements in mice, a common preclinical model.

1. Animal Preparation:

-

Anesthetize the mouse using a reproducible and predictable anesthetic agent, such as isoflurane or Avertin, to maintain a stable heart rate within the physiological range (typically >400 beats per minute).

-

Shave the chest fur to ensure optimal ultrasound probe contact.

-

Place the animal in a supine or left lateral decubitus position on a heated platform to maintain body temperature at 37°C.

-

Use electrocardiogram (ECG) electrodes to monitor heart rate and for ECG-gated imaging.

2. Image Acquisition:

-

Apply warmed ultrasound gel to the chest.

-

Using a high-frequency linear array transducer (typically 30-40 MHz for mice), obtain a 2D parasternal long-axis (PLAX) view of the left ventricle. An optimal PLAX view will visualize the aortic valve, the proximal ascending aorta, and the LV apex.

-

From the PLAX view, rotate the transducer 90 degrees clockwise to obtain the parasternal short-axis (PSAX) view at the level of the papillary muscles. The LV should appear circular in this view.

-

Position the M-mode cursor perpendicular to the IVS and LVPW, just below the level of the mitral valve leaflets in either the PLAX or PSAX view.

-

Record M-mode images for several cardiac cycles.

3. Data Analysis:

-

From the M-mode tracing, measure the following parameters from at least three consecutive cardiac cycles:

-

LV internal dimension at end-diastole (LVIDd)

-

LV internal dimension at end-systole (LVIDs)

-

Interventricular septal thickness at end-diastole (IVSd)

-

LV posterior wall thickness at end-diastole (LVPWd)

-

-

Calculate the following indices of LV systolic function:

-

Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100

-

Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100 (using the cubed formula, which assumes a spherical LV)

-

Quantitative Data Presentation

The following tables summarize key M-mode derived parameters from preclinical research studies.

Table 1: Baseline M-Mode Echocardiographic Parameters in Adult Mice

| Parameter | C57BL/6 | BALB/c | 129S1/SvImJ |

| Heart Rate (bpm) | 450 ± 50 | 475 ± 45 | 460 ± 55 |

| LVIDd (mm) | 3.5 ± 0.3 | 3.4 ± 0.2 | 3.6 ± 0.3 |

| LVIDs (mm) | 2.0 ± 0.2 | 1.9 ± 0.2 | 2.1 ± 0.2 |

| IVSd (mm) | 0.8 ± 0.1 | 0.75 ± 0.1 | 0.85 ± 0.1 |

| LVPWd (mm) | 0.8 ± 0.1 | 0.75 ± 0.1 | 0.85 ± 0.1 |

| FS (%) | 43 ± 5 | 44 ± 6 | 42 ± 5 |

| EF (%) | 75 ± 7 | 77 ± 8 | 74 ± 7 |

Values are presented as mean ± standard deviation. Data compiled from multiple sources.

Table 2: M-Mode Parameters in a Doxorubicin-Induced Cardiotoxicity Rat Model

| Parameter | Control | Doxorubicin (16 mg/kg) |

| LVEF (%) at baseline | 85.50 ± 1.06 | 85.50 ± 1.06 |

| LVEF (%) after treatment | 84.75 ± 1.58 | 82.50 ± 1.85 |

| LVIDd (mm) at baseline | 7.23 ± 0.21 | 7.25 ± 0.23 |

| LVIDd (mm) after treatment | 7.28 ± 0.19 | 7.45 ± 0.25 |

| LVIDs (mm) at baseline | 3.81 ± 0.15 | 3.83 ± 0.17 |

| LVIDs (mm) after treatment | 3.85 ± 0.13 | 4.12 ± 0.21 |

| FS (%) at baseline | 47.3 ± 2.1 | 47.1 ± 2.3 |

| FS (%) after treatment | 47.1 ± 1.9 | 44.7 ± 2.5* |

*p < 0.05 vs. control. Data adapted from a study on doxorubicin-induced cardiotoxicity.

Table 3: M-Mode Parameters in a Mouse Model of Myocardial Infarction (MI)

| Parameter | Sham | MI | MI + t-AUCB (sEH inhibitor) |

| EDD (mm) | 4.1 ± 0.1 | 5.2 ± 0.2 | 4.5 ± 0.1# |

| ESD (mm) | 2.5 ± 0.1 | 4.1 ± 0.2 | 3.1 ± 0.1# |

| FS (%) | 39 ± 2 | 21 ± 2* | 31 ± 2# |

*P<0.05 vs. sham group; #P<0.05 vs. MI group. EDD, end-diastolic dimension; ESD, end-systolic dimension.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: Preclinical Cardiotoxicity Study

The following diagram illustrates a typical experimental workflow for assessing drug-induced cardiotoxicity using M-mode echocardiography.

Caption: Workflow for a preclinical cardiotoxicity study using M-mode.

Signaling Pathways and M-Mode Assessment

M-mode echocardiography is not a direct measure of molecular signaling pathways. However, it is a powerful tool to assess the phenotypic consequences of modulating these pathways in vivo. For example, in studies of cardiac hypertrophy, M-mode is used to quantify the changes in heart size and function that result from the activation or inhibition of specific signaling cascades.

TGF-β Signaling in Cardiac Remodeling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cardiac fibrosis and hypertrophy. Studies using genetically modified mice have employed M-mode echocardiography to evaluate the role of TGF-β signaling in the heart's response to pressure overload. For instance, myocyte-specific knockout of the TGF-β type II receptor (TβR2) has been shown to block maladaptive cardiac remodeling in response to pressure overload, a finding quantified by M-mode assessment of ventricular dimensions and function.

Caption: Role of TGF-β signaling in cardiac remodeling assessed by M-mode.

p38 MAPK Signaling in Cardiac Remodeling

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the heart's response to stress. Studies using transgenic mice with targeted activation of upstream kinases of p38 (MKK3bE and MKK6bE) have utilized M-mode echocardiography to characterize the resulting cardiac phenotype. These studies revealed that activation of this pathway can lead to restrictive cardiomyopathy, with M-mode measurements showing changes in left ventricular dimensions and diastolic function.

Caption: p38 MAPK signaling in cardiac remodeling evaluated by M-mode.

Conclusion

M-mode echocardiography remains a powerful and indispensable tool in cardiology research. Its high temporal resolution and quantitative capabilities provide researchers with a reliable method for assessing cardiac structure and function in preclinical models. By following standardized protocols and carefully interpreting the data, M-mode can yield crucial insights into the pathophysiology of heart disease and the effects of novel therapeutic interventions, thereby playing a vital role in the development of new treatments for cardiovascular diseases.

References

2D Echocardiography: A Technical Guide for Biomedical Engineering Research

A comprehensive overview of the core principles, experimental applications, and data analysis in preclinical and translational research.

This technical guide provides a detailed exploration of two-dimensional (2D) echocardiography, tailored for researchers, scientists, and drug development professionals in the biomedical engineering field. From the fundamental physics of ultrasound to advanced imaging modalities and their application in experimental models, this document serves as an in-depth resource for leveraging echocardiography in cardiovascular research.

Fundamental Principles of 2D Echocardiography

At its core, 2D echocardiography is a non-invasive imaging technique that utilizes high-frequency sound waves (ultrasound) to create real-time, cross-sectional images of the heart.[1][2] The technology is based on the pulse-echo principle, where an ultrasound transducer emits pulses of sound and detects the returning echoes that are reflected from the boundaries of different tissues.[3][4]

The Physics of Ultrasound

Ultrasound waves are mechanical longitudinal waves with frequencies above the range of human hearing (>20 kHz).[5] In medical imaging, frequencies between 2 and 15 MHz are typically used. The propagation of these waves through biological tissues is governed by several key principles:

-

Acoustic Impedance: This is the resistance of a tissue to the passage of ultrasound waves. The greater the difference in acoustic impedance between two tissues, the stronger the reflection (echo) at their interface. This principle is fundamental to image formation, as the varying echogenicities (brightness) of structures on an echocardiogram correspond to differences in acoustic impedance.

-

Reflection, Refraction, and Scattering: As ultrasound waves travel through the body, they are reflected at tissue boundaries, refracted (bent) when passing between media with different propagation speeds, and scattered by small, heterogeneous structures. These interactions create the complex echo patterns that are used to generate an image.

-

Attenuation: The intensity of the ultrasound beam weakens as it penetrates deeper into the tissue due to absorption (conversion to heat) and scattering. Higher frequency transducers provide better image resolution but have lower penetration depth due to greater attenuation.

The Ultrasound Transducer: The Heart of the System

The ultrasound transducer, or probe, is the device that both generates and receives the sound waves. Its critical component is the piezoelectric crystal (commonly lead zirconate titanate), which exhibits the piezoelectric effect: it converts electrical energy into mechanical vibrations (sound waves) and vice versa.

A typical phased array transducer used for cardiac imaging consists of multiple piezoelectric elements that can be electronically steered to sweep the ultrasound beam across a sector, creating a 2D image. Key components of a transducer include:

-

Piezoelectric Crystals: The active elements that produce and detect ultrasound.

-

Backing Material: Dampens the crystal's vibration, creating a shorter pulse and improving axial resolution.

-

Matching Layer: Reduces the acoustic impedance mismatch between the transducer and the skin, improving sound transmission.

-

Acoustic Lens: Focuses the ultrasound beam to improve lateral resolution.

Image Formation and Processing

The process of generating a 2D echocardiographic image involves a rapid sequence of transmitting ultrasound pulses and receiving the returning echoes.

-

Pulse Transmission: The transducer emits a short burst of ultrasound.

-

Echo Reception: The transducer detects the echoes reflected from various cardiac structures.

-

Signal Processing: The received electrical signals are processed by the ultrasound machine. This includes amplification, time-gain compensation (to counteract attenuation), filtering, and compression.

-

Image Display: The processed signals are displayed as a grayscale image, where the brightness of each pixel corresponds to the echo strength and its position is determined by the echo's travel time.

The rapid acquisition and display of multiple image frames per second (frame rate) creates the real-time visualization of the beating heart. There is a trade-off between image quality (line density, depth) and temporal resolution (frame rate).

Advanced Echocardiographic Modalities in Research

Beyond standard 2D imaging, several advanced modalities provide quantitative data on cardiac function and hemodynamics, which are invaluable for biomedical research.

M-Mode Echocardiography

M-mode (Motion-mode) echocardiography displays a one-dimensional view of cardiac structures over time. It offers very high temporal resolution, making it ideal for precise measurements of rapidly moving structures like heart valves and for assessing the timing of cardiac events.

Doppler Echocardiography

Doppler echocardiography utilizes the Doppler effect—the change in frequency of a wave in relation to an observer who is moving relative to the wave source—to measure the velocity and direction of blood flow within the heart.

-

Pulsed-Wave (PW) Doppler: Measures blood flow velocity at a specific location (sample volume). It is subject to aliasing when velocities exceed the Nyquist limit.

-

Continuous-Wave (CW) Doppler: Measures all velocities along the ultrasound beam, allowing for the assessment of very high velocities, such as those across stenotic valves.

-

Color Flow Doppler: Superimposes color-coded information about blood flow direction and velocity onto the 2D image. Flow towards the transducer is typically displayed in red, and flow away is in blue.

Tissue Doppler Imaging (TDI)

TDI is a Doppler technique that measures the velocity of myocardial tissue rather than blood. It provides quantitative information on systolic and diastolic function and can detect subtle abnormalities in myocardial motion.

Strain and Strain Rate Imaging

Strain imaging, or deformation imaging, is a more advanced technique for quantifying regional myocardial function. It measures the deformation of the myocardium (strain) and the rate at which this deformation occurs (strain rate). This can be achieved through TDI or, more commonly, through speckle tracking echocardiography (STE), which tracks the movement of natural acoustic markers ("speckles") in the 2D image. Strain imaging is particularly sensitive for detecting early, subclinical myocardial dysfunction before changes in ejection fraction are apparent.

Applications in Biomedical Engineering Research

2D echocardiography is a cornerstone of preclinical cardiovascular research, particularly in rodent models of heart disease and for evaluating novel therapeutic interventions.

Cardiac Phenotyping in Animal Models

Echocardiography is widely used to characterize the cardiac phenotype in genetically modified or surgically altered animal models (e.g., mice and rats). It allows for the non-invasive and longitudinal assessment of cardiac structure and function.

Drug Development and Cardiotoxicity Studies

In drug development, echocardiography plays a crucial role in assessing the potential cardiotoxic effects of new compounds. It can detect early signs of drug-induced myocardial dysfunction, allowing for timely intervention and risk assessment. Stress echocardiography, which evaluates cardiac function under physiological stress, can unmask subclinical cardiotoxicity that may not be apparent at rest.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable echocardiographic data in preclinical research.

General Protocol for Rodent Echocardiography

The following is a generalized protocol for performing transthoracic echocardiography in mice or rats.

-

Animal Preparation:

-

Anesthetize the animal using a controlled inhalation anesthetic (e.g., isoflurane) to maintain a stable heart rate and physiological state.

-

Remove chest fur using a depilatory cream to ensure optimal acoustic coupling.

-

Position the animal in the left lateral decubitus position on a heated platform to maintain body temperature.

-

Monitor ECG, heart rate, and respiration throughout the procedure.

-

-

Image Acquisition:

-

Use a high-frequency linear array transducer appropriate for the animal's size (e.g., 30-70 MHz for mice).

-

Apply pre-warmed ultrasound gel to the chest.

-

Acquire standard 2D views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views, and the apical four-chamber view.

-

Obtain M-mode recordings from the PSAX view at the level of the papillary muscles for measurements of wall thickness and chamber dimensions.

-

Acquire Doppler recordings of mitral and aortic valve inflow/outflow from the apical views.

-

-

Data Analysis:

-

Perform measurements offline using specialized analysis software.

-

Measure left ventricular (LV) internal dimensions, wall thicknesses, and calculate fractional shortening and ejection fraction from M-mode or 2D images.

-

Analyze Doppler spectra to assess systolic and diastolic function (e.g., peak velocities, velocity-time integrals, E/A ratio).

-

If applicable, perform strain analysis on 2D cine loops.

-

Quantitative Data Presentation

The following tables summarize key quantitative parameters commonly derived from 2D echocardiography in preclinical research.

Table 1: Standard 2D and M-Mode Measurements of Left Ventricular Structure and Function

| Parameter | Abbreviation | Description | Typical Units |

| Left Ventricular Internal Dimension, Diastole | LVIDd | Diameter of the LV at end-diastole. | mm |

| Left Ventricular Internal Dimension, Systole | LVIDs | Diameter of the LV at end-systole. | mm |

| Interventricular Septal Thickness, Diastole | IVSd | Thickness of the interventricular septum at end-diastole. | mm |

| Posterior Wall Thickness, Diastole | PWTd | Thickness of the LV posterior wall at end-diastole. | mm |

| Fractional Shortening | FS | Percentage change in LV diameter between diastole and systole. | % |

| Ejection Fraction | EF | Percentage of blood ejected from the LV with each contraction. | % |

Table 2: Common Doppler-Derived Parameters for Cardiac Function

| Parameter | Abbreviation | Description | Typical Units |

| Peak Early Diastolic Mitral Inflow Velocity | E wave | Peak velocity of early diastolic filling. | m/s |

| Peak Late Diastolic Mitral Inflow Velocity | A wave | Peak velocity of late diastolic filling (atrial contraction). | m/s |

| E/A Ratio | E/A | Ratio of early to late diastolic filling velocities; an index of diastolic function. | unitless |

| Isovolumic Contraction Time | IVCT | Time between mitral valve closure and aortic valve opening. | ms |

| Isovolumic Relaxation Time | IVRT | Time between aortic valve closure and mitral valve opening. | ms |

| Myocardial Performance Index | MPI | An index of global systolic and diastolic function; (IVCT+IVRT)/Ejection Time. | unitless |

Table 3: Strain Imaging Parameters

| Parameter | Abbreviation | Description | Typical Units |

| Global Longitudinal Strain | GLS | Average longitudinal shortening of the myocardium. | % |

| Global Circumferential Strain | GCS | Average circumferential shortening of the myocardium. | % |

| Global Radial Strain | GRS | Average radial thickening of the myocardium. | % |

| Strain Rate | SR | The rate of myocardial deformation. | s⁻¹ |

Conclusion

2D echocardiography and its advanced modalities represent a powerful and indispensable tool in biomedical engineering research. Its non-invasive nature allows for longitudinal studies of cardiac structure and function in preclinical models, providing critical insights into disease mechanisms and the efficacy and safety of novel therapeutics. A thorough understanding of the underlying principles, adherence to rigorous experimental protocols, and the appropriate application of quantitative analysis techniques are paramount to leveraging the full potential of this imaging technology in advancing cardiovascular science.

References

Foundational Concepts of Cardiac Anatomy in 2D Echo Imaging: A Technical Guide for Researchers

Introduction

Two-dimensional (2D) echocardiography is a cornerstone of cardiovascular imaging, providing non-invasive, real-time visualization of cardiac anatomy, function, and hemodynamics.[1][2][3] Its utility extends from clinical diagnosis to preclinical research and all phases of drug development, where it serves as an indispensable tool for assessing cardiac safety and efficacy.[4][5] For researchers, scientists, and drug development professionals, a deep understanding of the principles of 2D echo imaging and the anatomical structures visualized is critical for accurate data acquisition and interpretation. This guide provides an in-depth overview of the foundational concepts, standard imaging protocols, quantitative analysis, and advanced techniques relevant to a research setting.

Fundamental Principles of 2D Echocardiography

2D echocardiography utilizes high-frequency sound waves (ultrasound), typically in the range of 4–7 MHz for adult cardiac imaging, generated by piezoelectric crystals within a transducer. These sound waves are transmitted into the chest, where they reflect off cardiac structures at interfaces between tissues of different densities. The transducer detects these returning echoes, and a computer processes the information—calculating the distance to each structure based on the return time—to construct a 2D, tomographic image of the heart that moves in real-time.

Standard Echocardiographic Views and Anatomic Visualization

A comprehensive 2D echocardiographic examination involves imaging the heart from multiple acoustic "windows" on the chest wall. The standard windows are the parasternal, apical, subcostal, and suprasternal. From these windows, specific imaging planes or "views" are obtained by manipulating the transducer's position and orientation.

2.1. Parasternal Window

The patient is typically positioned in the left lateral decubitus position to bring the heart closer to the chest wall. The transducer is placed to the left of the sternum.

-

Parasternal Long-Axis (PLAX) View: This view provides a longitudinal cross-section of the heart. Key structures visualized include the right ventricular outflow tract (RVOT), interventricular septum, left ventricle (LV), left atrium (LA), aortic valve, aortic root, and the anterior and posterior leaflets of the mitral valve.

-

Parasternal Short-Axis (PSAX) View: Obtained by rotating the transducer 90° clockwise from the PLAX view, this orientation provides a cross-sectional view of the heart. By tilting the transducer from the base towards the apex, several levels can be assessed:

-

Aortic Valve Level: Shows the three cusps of the aortic valve, RVOT, and LA.

-

Mitral Valve Level: Visualizes the "fish-mouth" appearance of the mitral valve leaflets.

-

Papillary Muscle Level: Displays the LV walls and the posteromedial and anterolateral papillary muscles.

-

2.2. Apical Window

The transducer is placed at the point of maximal cardiac impulse, typically under the left breast.

-

Apical Four-Chamber (A4C) View: This view simultaneously displays all four cardiac chambers: the left and right ventricles and the left and right atria. The mitral and tricuspid valves are also clearly visible.

-

Apical Two-Chamber (A2C) View: A 60° counter-clockwise rotation from the A4C view, this plane visualizes the LA and LV, specifically showing the anterior and inferior walls of the left ventricle.

-

Apical Three-Chamber (A3C) View: A further rotation from the A2C view, this is similar to the PLAX view and shows the LV, LA, aortic valve, and aortic root.

2.3. Subcostal Window

The transducer is placed below the xiphoid process, with the patient lying supine. This window is particularly useful when parasternal and apical images are suboptimal. It allows for visualization of all four chambers and the inferior vena cava (IVC) to assess its size and respiratory variation.

The following diagram illustrates the logical progression of a standard transthoracic echocardiogram, moving sequentially through the primary acoustic windows to acquire the fundamental views.

Quantitative Analysis in 2D Echocardiography

For research and drug development, qualitative assessment is insufficient; quantitative data is paramount. 2D echo allows for precise measurements of cardiac chamber dimensions, volumes, wall thickness, and function.

-

Left Ventricular Ejection Fraction (LVEF): The most common measure of systolic function, LVEF is the percentage of blood ejected from the LV with each contraction. It is typically calculated from LV end-diastolic and end-systolic volumes, often using a modification of Simpson's rule which involves tracing the endocardial border in the A4C and A2C views.

-

Ventricular Mass and Volumes: LV mass and volumes are critical indicators of cardiac remodeling in response to disease or therapy.

-

Strain Imaging: Advanced techniques like Speckle Tracking Echocardiography (STE) quantify myocardial deformation (strain), offering a more sensitive measure of myocardial function than LVEF. This can detect subtle cardiac dysfunction before a significant drop in LVEF is apparent, which is highly valuable in cardiotoxicity studies.

This workflow demonstrates how raw 2D echo images are processed to derive meaningful quantitative data used in research and clinical trials.

3.1. Data Presentation

Quantitative data from 2D echocardiography must be reproducible to be valuable in longitudinal studies and clinical trials. The tables below summarize key quantitative aspects.

Table 1: Reproducibility of Quantitative 2D Echocardiography Measurements

This table presents the 95% confidence limits for key parameters, indicating the expected variability in measurements. Data is adapted from a study assessing inter-technician and inter-tracer variability.

| Parameter | 95% Confidence Limit | Mean Inter-tracer Variability |

| Ejection Fraction | ± 7% | 15% |

| Average Wall Thickness | ± 9% | 15% |

| Left Ventricular Mass | ± 12% | 15% |

| LV End-Diastolic Volume | ± 11% | 15% |

| Stroke Volume | ± 14% | 15% |

| LV End-Systolic Volume | ± 15% | 15% |

| Left Atrial Volume | ± 19% | 15% |

Table 2: Key Echocardiographic Parameters in Preclinical Models

This table outlines common parameters assessed in rodent models, which are crucial for drug development and disease modeling.

| Parameter | Abbreviation | Description | Relevance |

| Heart Rate | HR | Beats per minute (bpm). | Critical physiological context for all functional measurements. |

| Left Ventricular Internal Dimension | LVIDd, LVIDs | LV diameter in diastole and systole. | Assesses LV size and remodeling. |

| Fractional Shortening | FS | Percentage change in LV diameter between diastole and systole. | A simple, widely used index of systolic function. |

| Ejection Fraction | EF | Percentage of blood ejected per beat. | Gold-standard measure of global systolic function. |

| E/A Ratio | - | Ratio of early (E) to late (A) diastolic filling velocities. | A key measure of diastolic function. |

| Isovolumic Relaxation Time | IVRT | Time between aortic valve closure and mitral valve opening. | An indicator of LV relaxation and diastolic function. |

Experimental Protocols

Standardized protocols are essential for minimizing variability and ensuring data integrity, especially in multi-center trials or longitudinal studies.

4.1. Protocol for Standard Human Transthoracic Echocardiography

This protocol outlines the steps for a comprehensive 2D echo examination.

-

Patient Preparation: Explain the procedure to the patient. Have the patient disrobe from the waist up and lie in the left lateral decubitus position.

-

ECG Connection: Apply three ECG leads to the patient for timing of cardiac events during the acquisition.

-

Image Acquisition - Parasternal Window:

-

Apply ultrasound gel to the transducer.

-

Place the transducer in the 2nd-4th intercostal space to the left of the sternum.

-

Obtain an optimized PLAX view, ensuring clear visualization of the LV, LA, mitral valve, and aortic root. Record cine loops.

-

Rotate the transducer 90° clockwise to obtain PSAX views. Systematically tilt from the aortic valve level down to the LV apex, recording representative cine loops at the aortic, mitral, and papillary muscle levels.

-

-

Image Acquisition - Apical Window:

-

Relocate the transducer to the apical impulse.

-

Obtain an optimized A4C view, ensuring the LV is not foreshortened. Record cine loops.

-

Rotate the transducer counter-clockwise approximately 60° to obtain the A2C view. Record cine loops.

-

Rotate again to obtain the A3C view. Record cine loops.

-

-

Image Acquisition - Subcostal Window:

-

Have the patient lie supine. Place the transducer below the xiphoid process.

-

Obtain a four-chamber view and a view of the IVC, demonstrating its collapse with respiration. Record cine loops.

-

-

Analysis: Perform all measurements offline using dedicated analysis software. Measurements should be averaged over 3-5 cardiac cycles.

4.2. Protocol for Preclinical (Murine) Echocardiography

This protocol is adapted for small animal research.

-

Animal Preparation: Anesthetize the mouse (e.g., 1-2% isoflurane). Remove chest fur using a depilatory cream.

-

Monitoring: Place the mouse on a heated stage to maintain body temperature at 37°C. Monitor heart rate and ECG continuously. Aim for a physiological heart rate (400-600 bpm).

-

Image Acquisition:

-

Use a high-frequency ultrasound system (e.g., Vevo 2100 or similar).

-

Acquire PLAX and PSAX views. The PSAX view is used to acquire M-mode measurements of LV dimensions and wall thickness at the papillary muscle level.

-

Acquire A4C views to assess diastolic function using Doppler and for LV volume analysis. Obtaining a non-foreshortened apical view can be challenging due to the mouse's anatomy.

-

-

Analysis: Perform measurements for LVID, wall thickness, FS, and EF. If available, use speckle-tracking software to analyze myocardial strain, which is more sensitive for detecting early dysfunction. All analyses should be conducted by an investigator blinded to the experimental group.

Conclusion

2D echocardiography is a powerful and versatile imaging modality that provides fundamental insights into cardiac anatomy and function. For researchers in drug development and cardiovascular science, mastering the principles of image acquisition, understanding the anatomical correlates in each view, and applying rigorous quantitative analysis are essential. The ability to generate reproducible, high-quality data is critical for evaluating the cardiac effects of novel therapeutics and for advancing our understanding of cardiovascular disease. As technology evolves with advancements like 3D imaging and more sophisticated strain analysis, the foundational concepts of 2D echocardiography will remain the bedrock upon which these innovations are built.

References

- 1. kolekarhospital.com [kolekarhospital.com]

- 2. Treatments Speciality - Better by MTA [better.medicaltourism.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical research and trials in echocardiography: rationale, requirements and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Doppler Principles in Conjunction with M-mode and 2D Echocardiography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Doppler, M-mode, and two-dimensional (2D) echocardiography. It details the underlying physics, data acquisition methods, and their synergistic application in cardiovascular assessment. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of these non-invasive imaging modalities for preclinical and clinical studies.

Core Principles of Echocardiographic Modalities

Echocardiography is a cornerstone of cardiovascular imaging, utilizing ultrasound to visualize the heart's structure and function in real-time.[1] The primary imaging modes include two-dimensional (2D) imaging, M-mode imaging, and Doppler imaging.[1]

Two-Dimensional (2D) Echocardiography

Two-dimensional (2D) echocardiography is the fundamental imaging modality that provides real-time, cross-sectional images of the heart.[1] This technique allows for the visualization of cardiac anatomy and the assessment of the movement of cardiac structures.[1]

Principle of Operation: In 2D echo, an ultrasound transducer, which contains piezoelectric crystals, emits and receives ultrasound waves.[1] An electrical pulse stimulates these crystals to produce sound waves, typically in the range of 4–7 MHz for adult cardiac imaging. These waves travel through the body and are reflected at interfaces between tissues of different densities. The transducer detects the returning echoes, and a computer processes this information to construct a two-dimensional, tomographic image of the heart. The ultrasound beam is swept across a sector to create a complete image, and this process is repeated rapidly to produce a moving picture.

Key Characteristics:

-

Spatial Resolution: 2D echo offers excellent spatial resolution, allowing for detailed anatomical assessment. The resolution is determined by the axial (along the beam) and lateral (across the beam) dimensions of the ultrasound beam.

-

Temporal Resolution: The frame rate, typically above 30 frames per second, is crucial for accurately displaying cardiac motion. There is a trade-off between line density (image quality) and frame rate.

M-mode Echocardiography

M-mode (Motion-mode) echocardiography provides a one-dimensional view of cardiac structures over time. Although it is an older technique, it remains valuable for its high temporal resolution.

Principle of Operation: An M-mode image is generated by placing a single ultrasound line through the 2D image of the heart. The display shows the depth of the reflecting structures along this line on the y-axis and time on the x-axis. This creates a graphical representation of the motion of the cardiac structures intercepted by the beam.

Key Characteristics:

-

High Temporal Resolution: M-mode has a very high sampling rate (1,000-2,000 frames per second), making it ideal for imaging rapidly moving structures like heart valves and assessing the precise timing of cardiac events.

-

Limited Spatial Information: A significant drawback is that it only provides information along a single line, lacking the spatial context of a 2D image.

Doppler Echocardiography

Doppler echocardiography utilizes the Doppler effect to measure the velocity and direction of blood flow within the cardiovascular system. This modality is essential for assessing hemodynamics.

Principle of Operation: The Doppler principle states that the frequency of a wave changes when the source or the reflector is in motion relative to the observer. In echocardiography, the stationary transducer emits ultrasound waves of a known frequency. These waves are reflected by moving red blood cells. If the blood cells are moving towards the transducer, the frequency of the reflected ultrasound increases (positive Doppler shift). Conversely, if they are moving away, the frequency decreases (negative Doppler shift). The magnitude of this Doppler shift is directly proportional to the velocity of the blood flow.

The Doppler equation quantifies this relationship:

Doppler Shift (Fd) = Fr - Ft = (2 * Ft * V * cos(θ)) / C

Where:

-

Fr is the received frequency.

-

Ft is the transmitted frequency.

-

V is the velocity of the blood flow.

-

θ is the angle between the ultrasound beam and the direction of blood flow.

-

C is the speed of sound in tissue (approximately 1540 m/s).

For accurate velocity measurements, the angle θ should be as close to 0 or 180 degrees as possible (i.e., the ultrasound beam should be parallel to the blood flow).

Doppler Modalities:

-

Pulsed Wave (PW) Doppler: Measures blood flow velocity at a specific, user-defined location (sample volume). Its main limitation is the Nyquist limit, which causes aliasing (an artifact where high velocities are incorrectly displayed as flow in the opposite direction) when measuring high-velocity flows.

-

Continuous Wave (CW) Doppler: Uses two separate crystals—one to continuously transmit and one to continuously receive ultrasound signals. CW Doppler can measure very high velocities without aliasing but lacks depth specificity, measuring all velocities along the entire ultrasound beam. This is known as range ambiguity.

-

Color Flow Doppler: Superimposes real-time blood flow information onto a 2D image. It is essentially a form of pulsed Doppler that displays velocities in color, with flow towards the transducer typically shown in red and flow away in blue. It is excellent for screening for abnormal flow patterns, such as regurgitant jets.

-

Tissue Doppler Imaging (TDI): A modification of Doppler echocardiography used to measure the velocity of myocardial tissue motion. It provides information on global and regional myocardial function.

Synergistic Application of Modalities

The true diagnostic power of echocardiography lies in the integrated use of 2D, M-mode, and Doppler techniques. The 2D image provides the anatomical context to guide the placement of M-mode lines and Doppler sample volumes.

Workflow:

-

Anatomical Assessment (2D Echo): A comprehensive 2D examination is first performed to visualize the cardiac chambers, valves, and great vessels, identifying any structural abnormalities.

-

Guided Measurements (M-mode): The 2D image is used to position the M-mode cursor perpendicular to the structures of interest for accurate dimensional measurements, such as left ventricular wall thickness and chamber dimensions.

-

Hemodynamic Evaluation (Doppler): Guided by the 2D and color Doppler images, PW and CW Doppler are used to quantify blood flow velocities across valves and within chambers, allowing for the calculation of pressure gradients, valve areas, and cardiac output.

Color Doppler M-mode: This hybrid technique provides a spatiotemporal map of blood flow distribution, combining the high temporal resolution of M-mode with the velocity information of color Doppler. It is particularly useful for assessing ventricular diastolic function.

Quantitative Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from M-mode and Doppler echocardiography. These values are essential for assessing cardiac structure and function.

Table 1: M-mode Echocardiographic Measurements

| Parameter | Description | Normal Adult Values |

| Left Ventricular Internal Diameter, diastole (LVIDd) | Diameter of the left ventricle at end-diastole. | 3.9 - 5.9 cm |

| Left Ventricular Internal Diameter, systole (LVIDs) | Diameter of the left ventricle at end-systole. | 2.1 - 4.0 cm |

| Interventricular Septal Thickness, diastole (IVSd) | Thickness of the interventricular septum at end-diastole. | 0.6 - 1.1 cm |

| Posterior Wall Thickness, diastole (PWTd) | Thickness of the left ventricular posterior wall at end-diastole. | 0.6 - 1.1 cm |

| Fractional Shortening (FS) | Percentage change in left ventricular diameter from diastole to systole. | 25 - 45% |

| Ejection Fraction (EF) - Teichholz Method | Estimated percentage of blood ejected from the left ventricle per beat. | 55 - 75% |

| Aortic Root Diameter | Diameter of the aorta at the level of the sinuses of Valsalva. | 2.0 - 3.7 cm |

| Left Atrial Diameter | Antero-posterior diameter of the left atrium at end-systole. | 2.7 - 4.0 cm |

Note: Normal values can vary based on age, sex, and body surface area.

Table 2: Doppler Echocardiographic Measurements

| Parameter | Description | Normal Adult Values |

| Mitral Inflow E-wave Velocity | Peak velocity of early diastolic filling. | 0.6 - 1.3 m/s |

| Mitral Inflow A-wave Velocity | Peak velocity of late diastolic filling (atrial contraction). | 0.2 - 0.7 m/s |

| E/A Ratio | Ratio of early to late diastolic filling velocities. | 1.0 - 2.0 |

| Deceleration Time (DT) of E-wave | Time from peak E-wave velocity to baseline. | 160 - 240 ms |

| Isovolumic Relaxation Time (IVRT) | Time interval between aortic valve closure and mitral valve opening. | 60 - 100 ms |

| Aortic Valve Peak Velocity | Maximum velocity of blood flow across the aortic valve. | < 2.5 m/s |

| Pulmonary Artery Peak Velocity | Maximum velocity of blood flow across the pulmonary valve. | < 1.5 m/s |

| Tricuspid Regurgitation (TR) Peak Velocity | Used to estimate pulmonary artery systolic pressure. | < 2.8 m/s |

Note: These values are indicative and can be influenced by loading conditions and heart rate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data in research and clinical trials.

Protocol 1: M-mode Measurement of Left Ventricular Dimensions and Function

-

Image Acquisition:

-

Obtain a parasternal long-axis 2D view of the left ventricle.

-

Position the M-mode cursor perpendicular to the major axis of the left ventricle, just distal to the mitral valve leaflet tips.

-

Ensure the cursor transects the interventricular septum and the posterior wall.

-

Record the M-mode tracing at a sweep speed of 50-100 mm/s.

-

-

Measurements:

-

Identify end-diastole at the onset of the QRS complex on the simultaneously recorded ECG.

-

Measure LVIDd, IVSd, and PWTd at end-diastole.

-

Identify end-systole as the point of maximal posterior motion of the septum.

-

Measure LVIDs at end-systole.

-

-

Calculations:

-

Calculate Fractional Shortening (FS) as: ((LVIDd - LVIDs) / LVIDd) * 100.

-

Calculate Ejection Fraction (EF) using the Teichholz formula (note: this is an estimation and has limitations).

-

Protocol 2: Pulsed Wave Doppler Assessment of Mitral Inflow

-

Image Acquisition:

-

Obtain an apical four-chamber 2D view.

-

Place the PW Doppler sample volume (1-2 mm) at the tips of the mitral valve leaflets during diastole.

-

Align the Doppler beam as parallel as possible to the direction of mitral inflow.

-

Record the spectral Doppler tracing at a sweep speed of 50-100 mm/s for at least three consecutive cardiac cycles.

-

-

Measurements:

-

Measure the peak E-wave velocity.

-

Measure the peak A-wave velocity.

-

Calculate the E/A ratio.

-

Measure the Deceleration Time (DT) of the E-wave.

-

Measure the Isovolumic Relaxation Time (IVRT).

-

Protocol 3: Continuous Wave Doppler Assessment of Aortic Stenosis

-

Image Acquisition:

-

Obtain multiple 2D views (apical five-chamber, right parasternal) to identify the view with the highest velocity aortic jet.

-

Use color flow Doppler to visualize the turbulent jet of aortic stenosis.

-

Align the CW Doppler beam parallel to the direction of the jet.

-

Record the spectral Doppler tracing.

-

-

Measurements:

-

Measure the peak velocity (Vmax) of the aortic jet.

-

Trace the velocity-time integral (VTI) of the jet.

-

-

Calculations:

-

Calculate the peak pressure gradient using the simplified Bernoulli equation: Peak Gradient = 4 * (Vmax)^2.

-

Calculate the mean pressure gradient from the VTI.

-

Visualizations of Principles and Workflows

The following diagrams illustrate the core concepts and relationships described in this guide.

Caption: The Doppler Principle in Echocardiography.

Caption: Relationship between Echocardiography Modalities.

Caption: Integrated Echocardiographic Workflow.

References

The Role of M-mode in Understanding Cardiac Motion and Timing of Events: An In-depth Technical Guide

Introduction

M-mode, or motion-mode echocardiography, represents one of the earliest forms of cardiac ultrasound.[1][2] Despite the advent of more advanced imaging techniques like two-dimensional (2D) and three-dimensional (3D) echocardiography, M-mode remains a cornerstone in the quantitative assessment of cardiac function and timing of cardiac events. Its unparalleled temporal resolution, with sampling rates up to 1800 frames per second, allows for the precise depiction of the rapid movements of cardiac structures.[3][4] This technical guide provides an in-depth exploration of the principles, applications, and quantitative analysis of M-mode echocardiography for researchers, scientists, and drug development professionals.

Principles of M-mode Echocardiography

M-mode echocardiography displays a one-dimensional view of the heart, where the motion of structures along a single ultrasound beam is plotted against time.[5] The vertical axis of an M-mode display represents depth from the transducer, while the horizontal axis represents time. This "ice-pick" view of the heart allows for highly accurate measurements of chamber dimensions, wall thickness, and the motion of valve leaflets.

Data Presentation: Quantitative M-mode Echocardiography

The following tables summarize key quantitative data obtained through M-mode echocardiography, including normal reference values and findings in specific cardiac pathologies.

Table 1: Normal M-mode Reference Values in Adults

| Parameter | Male | Female | Source(s) |

| Left Ventricle | |||

| Left Ventricular Internal Diameter, diastole (LVIDd) (cm) | 4.2 - 5.9 | 3.9 - 5.3 | |

| Left Ventricular Internal Diameter, systole (LVIDs) (cm) | 2.5 - 4.0 | 2.2 - 3.5 | |

| Interventricular Septal Thickness, diastole (IVSd) (cm) | 0.6 - 1.0 | 0.6 - 0.9 | |

| Posterior Wall Thickness, diastole (PWTd) (cm) | 0.6 - 1.0 | 0.6 - 0.9 | |

| Fractional Shortening (FS) (%) | >25 | >25 | |

| Mitral Annular Plane Systolic Excursion (MAPSE) (mm) | >10 | >10 | |

| Aorta and Left Atrium | |||

| Aortic Root Diameter (cm) | 2.0 - 3.7 | 2.0 - 3.7 | |

| Left Atrial Diameter (cm) | 3.0 - 4.0 | 2.7 - 3.8 | |

| Right Ventricle | |||

| Right Ventricular End-Diastolic Diameter (RVEDd), apical 4-chamber (cm) | 2.5 - 4.1 | 2.5 - 4.1 | |

| Tricuspid Annular Plane Systolic Excursion (TAPSE) (mm) | >17 | >17 |

Table 2: Normal M-mode Reference Values in Children (by Body Surface Area - BSA)

| Parameter (mm) | BSA 0.3 m² | BSA 0.6 m² | BSA 1.0 m² | BSA 1.5 m² | Source(s) |

| LVIDd | 24 ± 3 | 32 ± 4 | 40 ± 4 | 47 ± 4 | |

| LVIDs | 16 ± 2 | 21 ± 3 | 26 ± 3 | 31 ± 3 | |

| IVSd | 3.5 ± 0.8 | 4.5 ± 1 | 6 ± 1 | 7 ± 1.2 | |

| PWTd | 3.5 ± 0.8 | 4.5 ± 1 | 6 ± 1 | 7 ± 1.2 | |

| Aortic Root Diameter | 13 ± 1.5 | 17 ± 2 | 21 ± 2 | 25 ± 2.5 | |

| Left Atrial Diameter | 14 ± 2 | 19 ± 2.5 | 24 ± 3 | 29 ± 3.5 |

Table 3: M-mode Findings in Cardiac Pathologies

| Pathology | Key M-mode Findings | Quantitative Changes | Source(s) |

| Left Ventricular Systolic Dysfunction | Increased LVIDs, Decreased FS, Decreased MAPSE | FS < 25%, MAPSE < 10 mm | |

| Hypertrophic Cardiomyopathy (HCM) | Asymmetric septal hypertrophy, Systolic Anterior Motion (SAM) of the mitral valve, premature closure of the aortic valve | IVSd ≥ 15 mm, Septal to posterior wall thickness ratio > 1.3 | |

| Mitral Stenosis | Thickened mitral valve leaflets, reduced E-F slope, paradoxical movement of the posterior leaflet | Flattened E-F slope | |

| Cardiac Dyssynchrony | Delayed inward motion of the posterior wall relative to the septum (SPWMD) | Septal-to-posterior wall motion delay (SPWMD) ≥ 130 ms |

Experimental Protocols

Detailed Methodology for M-mode Assessment of Left Ventricular Function in a Murine Model

This protocol describes the standardized procedure for acquiring and analyzing M-mode echocardiographic data to assess left ventricular function in mice.

1. Animal Preparation:

-

Anesthetize the mouse using isoflurane (2.5% for induction, 1-1.5% for maintenance) delivered with oxygen (0.5 L/min).

-

Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.

-

Remove the chest fur using a depilatory cream to ensure optimal acoustic coupling.

-

Secure the limbs to the platform with tape.

2. Image Acquisition:

-

Use a high-frequency linear array transducer (e.g., 30-40 MHz).

-

Apply pre-warmed ultrasound gel to the chest.

-

Obtain a parasternal short-axis view of the left ventricle at the level of the papillary muscles.

-

Position the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.

-

Record M-mode images for at least three consecutive cardiac cycles.

3. Data Analysis:

-

From the M-mode tracing, measure the following at end-diastole and end-systole:

-

Left ventricular internal diameter (LVIDd, LVIDs)

-

Interventricular septal thickness (IVSd, IVSs)

-

Posterior wall thickness (PWTd, PWTs)

-

-

Calculate the following parameters:

-

Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100

-

Ejection Fraction (EF %): Calculated from LVIDd and LVIDs using the Teichholz formula or other validated methods (though 2D methods are now preferred for EF).

-

Standardized Clinical M-mode Acquisition Protocol

1. Patient Positioning:

-

The patient is positioned in the left lateral decubitus position.

2. Transducer Placement and Views:

-

Parasternal Long-Axis (PLAX) View: The transducer is placed in the third or fourth intercostal space to the left of the sternum. From this view, M-mode interrogation of the aortic valve, mitral valve, and left ventricle can be performed.

-

Parasternal Short-Axis (PSAX) View: The transducer is rotated 90 degrees clockwise from the PLAX view. This view is used to obtain M-mode measurements of the left ventricle.

-

Apical Four-Chamber View: The transducer is placed at the point of maximal apical impulse. This view is used for M-mode assessment of mitral and tricuspid annular plane systolic excursion (MAPSE and TAPSE).

3. M-mode Cursor Placement:

-

For LV measurements, the cursor is positioned just beyond the tips of the mitral valve leaflets, perpendicular to the long axis of the ventricle.

-

For aortic and left atrial measurements, the cursor is placed through the aortic root at the level of the aortic valve leaflets.

-

For mitral valve assessment, the cursor is positioned at the tips of the mitral valve leaflets.

4. Measurements:

-

Measurements are typically made from the leading edge to the leading edge of the structures of interest.

-

Measurements should be averaged over three to five cardiac cycles.

Mandatory Visualization

Caption: M-mode visualization of the left ventricle and timing of cardiac events.

Caption: Experimental workflow for M-mode assessment of cardiac function.

Caption: Logical workflow for M-mode assessment of LV systolic function.

Conclusion

M-mode echocardiography, with its exceptional temporal resolution, remains an indispensable tool in the quantitative analysis of cardiac motion and the precise timing of cardiac events. It provides reliable and reproducible measurements of cardiac dimensions and function, which are crucial for diagnosing and monitoring a wide range of cardiovascular diseases. For researchers and professionals in drug development, a thorough understanding and proficient application of M-mode techniques are essential for the accurate phenotyping of cardiac function in both preclinical and clinical settings. While newer imaging modalities offer more comprehensive anatomical information, the fundamental data on cardiac mechanics provided by M-mode are often complementary and remain a vital component of a complete echocardiographic examination.

References

Methodological & Application

Application Notes and Protocols: M-Mode Measurement of Left Ventricular Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-mode (Motion-mode) echocardiography is a non-invasive ultrasound technique that provides a one-dimensional view of cardiac structures over time.[1][2][3] Its high temporal resolution makes it an invaluable tool for the precise measurement of left ventricular (LV) dimensions and the assessment of systolic function.[4][5] In drug development and preclinical research, M-mode echocardiography is routinely employed to evaluate the cardiac safety and efficacy of novel therapeutic agents. These application notes provide a detailed protocol for the standardized M-mode measurement of left ventricular function.

Experimental Protocols

Animal Preparation (for preclinical studies)

Proper animal preparation is crucial for acquiring high-quality echocardiographic images.

-

Anesthesia: Anesthetize the animal using a regimen that has minimal impact on cardiovascular function (e.g., isoflurane). Monitor the animal's heart rate, respiration, and temperature throughout the procedure.

-

Positioning: Place the animal in a supine or slight left lateral decubitus position on a heated platform to maintain body temperature.

-

Hair Removal: Remove the hair from the chest area using a depilatory cream or shaving to ensure optimal acoustic coupling.

-

Acoustic Coupling: Apply a generous amount of pre-warmed ultrasound gel to the chest to eliminate air pockets between the transducer and the skin.

Image Acquisition

Standardized imaging planes are essential for reproducible measurements. The parasternal long-axis (PLAX) and parasternal short-axis (PSAX) views are the primary windows for M-mode assessment of the left ventricle.

2.2.1. Parasternal Long-Axis (PLAX) View

-

Position the transducer to the left of the sternum, typically in the 3rd or 4th intercostal space.

-

Obtain a clear 2D image of the left ventricle, ensuring the mitral and aortic valves are visible.

-

Activate the M-mode cursor and position it perpendicular to the interventricular septum (IVS) and the LV posterior wall (LVPW), just distal to the mitral valve leaflets.

-

Record the M-mode tracing for at least three consecutive cardiac cycles.

2.2.2. Parasternal Short-Axis (PSAX) View

-

From the PLAX view, rotate the transducer 90 degrees clockwise.

-

Obtain a cross-sectional view of the left ventricle at the level of the papillary muscles. The LV should appear circular in this view.

-

Position the M-mode cursor perpendicular to the IVS and LVPW, passing through the center of the LV cavity.

-

Record the M-mode tracing for at least three consecutive cardiac cycles.

M-Mode Measurements

All measurements should be performed at the interface between the compacted myocardium and the noncompacted myocardium (trabeculated) or at the blood-tissue interface if the former is not clearly discernible.

-

Interventricular Septal Thickness at end-diastole (IVSd): Measured at the onset of the QRS complex on the simultaneously recorded electrocardiogram (ECG).

-

Left Ventricular Internal Diameter at end-diastole (LVIDd): Measured at the onset of the QRS complex.

-

LV Posterior Wall Thickness at end-diastole (LVPWd): Measured at the onset of the QRS complex.

-

Interventricular Septal Thickness at end-systole (IVSs): Measured at the point of maximum inward motion of the septum.

-

Left Ventricular Internal Diameter at end-systole (LVIDs): Measured at the peak of posterior wall motion.

-

LV Posterior Wall Thickness at end-systole (LVPWs): Measured at the peak of posterior wall motion.

Data Presentation and Analysis

The following parameters are calculated from the primary M-mode measurements to assess left ventricular systolic function.

Calculated Parameters of LV Function

| Parameter | Formula | Normal Range (Human Adults) |

| Fractional Shortening (FS) | [(LVIDd - LVIDs) / LVIDd] x 100 | 25% - 45% |

| Ejection Fraction (EF) - Teichholz Formula | EF = [(LVIDd³ - LVIDs³) / LVIDd³] x 100 where Volume = (7.0 / (2.4 + LVID)) * LVID³ | >55% |

| Left Ventricular Mass (LVM) - Devereux Formula | 0.8 * {1.04 * [(LVIDd + LVPWd + IVSd)³ - LVIDd³]} + 0.6g | Varies with body surface area |

Note: While the Teichholz formula is commonly used, it has limitations in abnormally shaped ventricles. The biplane method of disks (modified Simpson's rule) is the recommended 2D method for EF assessment.

Sample Data Table

| Treatment Group | N | IVSd (mm) | LVIDd (mm) | LVPWd (mm) | IVSs (mm) | LVIDs (mm) | LVPWs (mm) | FS (%) | EF (%) |

| Vehicle Control | 10 | ||||||||

| Compound A (10 mg/kg) | 10 | ||||||||

| Compound A (30 mg/kg) | 10 | ||||||||

| Positive Control | 10 |

Visualization of Workflow and Data Relationships

Experimental Workflow

Caption: Experimental workflow for M-mode measurement of left ventricular function.

Relationship of M-Mode Measurements to LV Function

Caption: Relationship between M-mode measurements and LV functional assessment.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ecgwaves.com [ecgwaves.com]

- 3. Echocardiography Tutorial - Echocardiographic Modes [vhlab.umn.edu]

- 4. youtube.com [youtube.com]

- 5. Qualitative Assessment of Color M-Mode Signals in the Evaluation of Left Ventricular Diastolic Function: A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedures for 2D Echocardiography in Preclinical Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) echocardiography is a cornerstone non-invasive imaging modality in preclinical cardiovascular research, offering invaluable insights into cardiac structure and function.[1][2][3] Its widespread use in rodent models, particularly mice, is pivotal for phenotyping genetically modified animals, evaluating the cardiac effects of novel therapeutics, and monitoring disease progression.[1][4] This document provides detailed standard operating procedures (SOPs) for performing 2D echocardiography in preclinical studies, with a focus on ensuring data quality, reproducibility, and standardization.

The primary modalities employed in preclinical echocardiography include 2D or B-mode for anatomical visualization, M-mode for assessing cardiac dimensions and systolic function, and Doppler imaging for evaluating blood flow and diastolic function. Adherence to standardized protocols for animal preparation, image acquisition, and data analysis is critical to minimize variability and obtain reliable results.

Experimental Protocols

Animal Preparation

Proper animal preparation is crucial for acquiring high-quality echocardiographic images and ensuring the well-being of the animal.

Materials:

-

Anesthesia machine with isoflurane vaporizer

-

Nose cone delivery system

-

Heating pad with a rectal probe for temperature monitoring

-

Small animal clippers or depilatory cream

-

ECG electrodes and monitoring system

-